Enhanced HSA Binding Affinity of 4-Fluoro-3-phenoxybenzoic Acid Compared to Non-Fluorinated 3-Phenoxybenzoic Acid
In a comparative study using steady-state fluorescence spectroscopy and isothermal titration calorimetry, 4-fluoro-3-phenoxybenzoic acid (4F-3-PBA) demonstrated a higher binding constant to human serum albumin (HSA) compared to its non-fluorinated analog, 3-phenoxybenzoic acid (3-PBA). The binding constant for 4F-3-PBA was determined to be 1.53 × 10⁵ L mol⁻¹, whereas 3-PBA exhibited a binding constant of 1.42 × 10⁵ L mol⁻¹ [1]. This indicates a stronger interaction of the fluorinated metabolite with this key transport protein.
| Evidence Dimension | Binding constant (K) to human serum albumin (HSA) |
|---|---|
| Target Compound Data | 1.53 × 10⁵ L mol⁻¹ |
| Comparator Or Baseline | 3-phenoxybenzoic acid (3-PBA): 1.42 × 10⁵ L mol⁻¹ |
| Quantified Difference | 7.7% higher binding constant |
| Conditions | Steady state fluorescence spectroscopy; binding at subdomain IIA (site I) of HSA. |
Why This Matters
This quantified difference in protein binding suggests that 4-fluoro-3-phenoxybenzoic acid may have a distinct pharmacokinetic and toxicological profile compared to the more generic metabolite 3-PBA, which is critical information for researchers developing accurate exposure and risk assessment models.
- [1] Cui, Y., et al. (2023). Exploring the binding mechanism and adverse toxic effects of degradation metabolites of pyrethroid insecticides to human serum albumin: Multi-spectroscopy, calorimetric and molecular docking approaches. Food and Chemical Toxicology, 179, 113951. View Source
